molecular formula C10H12Cl3N3 B2518188 1-(2-Chlorobenzyl)-1H-pyrazol-4-amine dihydrochloride CAS No. 1197230-30-0

1-(2-Chlorobenzyl)-1H-pyrazol-4-amine dihydrochloride

Cat. No.: B2518188
CAS No.: 1197230-30-0
M. Wt: 280.58
InChI Key: RSVJPACDRLIDOP-UHFFFAOYSA-N
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Description

1-(2-Chlorobenzyl)-1H-pyrazol-4-amine dihydrochloride is a chemical compound that belongs to the class of pyrazole derivatives Pyrazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

The synthesis of 1-(2-Chlorobenzyl)-1H-pyrazol-4-amine dihydrochloride typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the pyrazole ring: This can be achieved through the cyclization of appropriate precursors under specific conditions.

    Introduction of the chlorobenzyl group: This step involves the substitution reaction where the chlorobenzyl group is introduced to the pyrazole ring.

    Formation of the dihydrochloride salt: The final step involves the conversion of the free base to its dihydrochloride salt form by reacting with hydrochloric acid.

Industrial production methods often involve optimization of these steps to ensure high yield and purity of the final product.

Chemical Reactions Analysis

1-(2-Chlorobenzyl)-1H-pyrazol-4-amine dihydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The chlorobenzyl group can undergo substitution reactions with various nucleophiles.

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield different products.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols.

Scientific Research Applications

1-(2-Chlorobenzyl)-1H-pyrazol-4-amine dihydrochloride has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a reagent in chemical processes.

Comparison with Similar Compounds

1-(2-Chlorobenzyl)-1H-pyrazol-4-amine dihydrochloride can be compared with other pyrazole derivatives such as:

    1-(2-Chlorobenzyl)-1H-pyrazol-3-amine: Similar structure but different position of the amine group.

    1-(2-Chlorobenzyl)-1H-pyrazol-5-amine: Another positional isomer with different biological activities.

    1-(2-Chlorobenzyl)-1H-pyrazol-4-ol: Contains a hydroxyl group instead of an amine group, leading to different chemical properties.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

1-[(2-chlorophenyl)methyl]pyrazol-4-amine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClN3.2ClH/c11-10-4-2-1-3-8(10)6-14-7-9(12)5-13-14;;/h1-5,7H,6,12H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSVJPACDRLIDOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CN2C=C(C=N2)N)Cl.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12Cl3N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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